L-Glutamic acid 5-methyl ester

Descripción general

Descripción

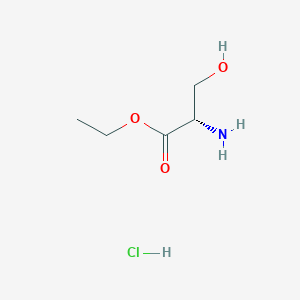

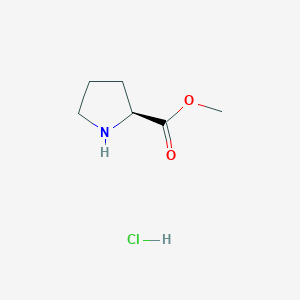

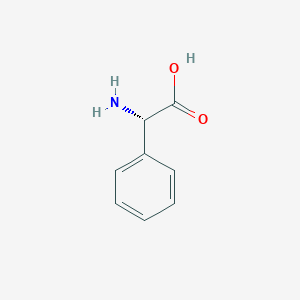

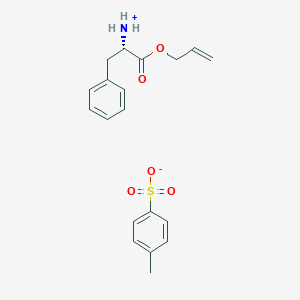

L-Glutamic acid 5-methyl ester, also known as L-Glutamic acid γ-methyl ester, is a derivative of L-Glutamic acid . It is a non-proteinogenic L-alpha-amino acid and is an important raw material for the synthesis of several amino acids and amino acid medicines .

Synthesis Analysis

The synthesis of this compound involves the esterification of glutamic acid in methanol solvent in the presence of H2SO4 as a catalyst under certain reaction conditions . After the reaction, excessive H2SO4 is eliminated with Ba(OH)2 and methanol is recovered for reuse . This synthesis process is simple, low in cost, less in environmental pollution, and significant in industrial production .Molecular Structure Analysis

The linear formula of this compound is CH3OCOCH2CH2CH(NH2)COOH . Its molecular weight is 161.16 .Chemical Reactions Analysis

This compound is used in solution phase peptide synthesis . It is a protected form of L-Glutamic acid and is important to the mammalian central nervous system .Physical And Chemical Properties Analysis

This compound is a white solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 316.1±37.0 °C at 760 mmHg, and a flash point of 145.0±26.5 °C . It has 5 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación

Chemotaxis in Bacteria : L-Glutamic acid 5-methyl ester was isolated from an Escherichia coli protein involved in chemotaxis, demonstrating its role in bacterial movement and signaling (Kleene, Toews, & Adler, 1977).

Role in Bacillus subtilis : Similar to E. coli, in Bacillus subtilis, the methylation of methyl-accepting chemotaxis proteins involves the formation of glutamate 5-methyl ester, showing its significance in bacterial protein methylation processes (Ahlgren & Ordal, 1983).

Synthesis of l-Glutamine : L-Glutamic acid γ-methyl ester is used in the synthesis of N-acetyl derivatives, demonstrating its utility in amino acid derivative synthesis (Maschler & Lichtenstein, 1962).

Radioisotope Labeling : It plays a role in the synthesis of radioisotope-labeled amino acids like L-glutamine-5-14C, indicating its importance in biochemical research (Havránek, Kopecká‐Schadtová, & Vereš, 1970).

Insect Neuromuscular Research : The γ-Methyl and γ-ethyl esters of L-glutamic acid, including its forms like this compound, can impact insect neuromuscular transmission, suggesting its potential as a tool in neurobiological research (Yamamoto & Washio, 1979).

Polymer Chemistry : In polymer chemistry, this compound is used for synthesizing poly-γ-glutamic acid methyl ester, which has applications in material science (Sanda, Fujiyama, & Endo, 2001).

Neuroscience Research : It's involved in the study of glutamate receptor agonists, providing insights into neurotransmission in the central nervous system (Krogsgaard‐Larsen et al., 1982).

Chiral Building Blocks in Synthesis : L-Glutamic acid α-methyl ester is used as a chiral building block in chemical synthesis, indicating its role in creating complex organic molecules (Adams et al., 1996).

Drug Delivery Research : It is used in the preparation of N5-Hydroxyethyl-L-Glutamine-co-L-Glutamic Acid Copolymers, which are studied for drug delivery applications (Bayley et al., 1993).

Insulinotropic Action Research : this compound is studied for its potential to potentiate the insulinotropic action of glucagon-like peptide 1, suggesting its relevance in diabetes research (Cancelas et al., 2001).

Mecanismo De Acción

Target of Action

L-Glutamic acid 5-methyl ester is a derivative of L-glutamic acid, an important nutrient in biochemical pathways like gluconeogenesis and ammonia detoxification . It also plays a major role in learning, memory, and neuronal development in the mammalian central nervous system . .

Mode of Action

It is known that l-glutamic acid and its derivatives interact with glutamate receptors in the brain, which play key roles in neural activation .

Biochemical Pathways

This compound likely participates in the same biochemical pathways as L-glutamic acid. L-glutamic acid is involved in various biochemical pathways, including protein synthesis, gluconeogenesis, and the synthesis of other amino acids . It also serves as a neurotransmitter in the central nervous system .

Result of Action

Given its similarity to l-glutamic acid, it may have similar effects, such as participating in protein synthesis and serving as a neurotransmitter .

Análisis Bioquímico

Biochemical Properties

L-Glutamic Acid 5-Methyl Ester participates in solution phase peptide synthesis

Cellular Effects

Its parent compound, L-Glutamic Acid, is known to play a crucial role in the mammalian central nervous system . It serves as a neurotransmitter for cone photoreceptors in the human brain .

Dosage Effects in Animal Models

A related study has shown that conjugates of glycyrrhizic acid with methyl esters of L-amino acids stimulated a primary immune response in outbred mice .

Propiedades

IUPAC Name |

(2S)-2-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEYCCHDTIDZAE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25086-16-2 | |

| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2046171 | |

| Record name | (5)-Methyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-55-4, 25086-16-2 | |

| Record name | 5-Methyl hydrogen L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic acid, 5-methyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (5)-Methyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5)-methyl L-hydrogen glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glutamic acid gamma-methyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes L-Glutamic acid 5-methyl ester useful for studying proteins?

A1: This non-natural amino acid can be incorporated into peptides and proteins, acting as a local reporter of the surrounding environment. Specifically, the ester carbonyl stretching vibration in this compound is sensitive to changes in the local electrostatic field. [, ]

Q2: How does the ester carbonyl vibration provide information about proteins?

A2: Research has shown a direct correlation between the frequency of the ester carbonyl stretching vibration in this compound and the strength of the local electrostatic field. This relationship holds true whether the amino acid is involved in hydrogen bonding or not. This means researchers can use this vibration as a tool to quantitatively measure the electrostatic environment within a protein. []

Q3: Can you give a specific example of how this probe has been used to understand protein behavior?

A3: One study used this compound to investigate the properties of amyloid fibrils formed by the Aβ(16-22) peptide, a key player in Alzheimer's disease. By incorporating the probe and measuring the ester carbonyl vibration, researchers could estimate the dielectric constant (ε) within the amyloid fibril's core. Their findings suggested a dielectric constant of approximately 5.6, providing valuable insights into the nature of these protein aggregates. []

Q4: What are the advantages of using vibrational probes like this compound in protein research?

A4: Vibrational spectroscopy offers several benefits. It is a non-destructive technique, meaning it doesn't damage the protein being studied. Additionally, it can provide information about specific sites within the protein, unlike techniques that average over the entire molecule. This site-specificity makes it a powerful tool for understanding how different parts of a protein contribute to its overall function. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.